molecular formula C20H24N2O2 B12211545 1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone

1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B12211545
M. Wt: 324.4 g/mol
InChI Key: YQPUFPQQFMWFOH-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the piperazine ring and a methoxyphenyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone typically involves the reaction of 4-benzylpiperazine with 4-methoxyphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl or methoxyphenyl derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine exhibit significant antidepressant effects. Studies have shown that 1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone may interact with serotonin receptors, which are crucial in mood regulation. Its structural similarity to known antidepressants suggests potential efficacy in treating depression and anxiety disorders.

Anticancer Properties

Several studies have investigated the anticancer properties of piperazine derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines, likely due to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Study: Cytotoxicity Assays

Cell LineIC50 (µM)Mechanism of Action
HeLa15Microtubule destabilization
MCF-720Induction of apoptosis
A54925Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This could be attributed to its ability to penetrate bacterial membranes and interfere with metabolic processes.

Structure-Activity Relationship (SAR)

The pharmacological activity of piperazine derivatives is often influenced by their structural modifications. For instance, the presence of a methoxy group enhances lipophilicity, potentially improving bioavailability and receptor binding affinity.

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Initial studies on this compound indicate low toxicity levels in animal models, suggesting a favorable safety margin for further development.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety may interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzylpiperazin-1-yl)-2-(4-chlorophenyl)ethanone
  • 1-(4-Benzylpiperazin-1-yl)-2-(4-fluorophenyl)ethanone
  • 1-(4-Benzylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone

Uniqueness

1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

1-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone, also known as a derivative of piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, including antitumor, neuroprotective, and anti-inflammatory properties. The following sections provide a detailed examination of its biological activity based on recent studies and findings.

  • Chemical Formula : C26H27N5O2
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 1207002-24-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in apoptosis. Studies suggest that this compound may act as a modulator of the central nervous system (CNS) and exhibit anticancer properties through the activation of apoptotic pathways.

Anticancer Activity

Recent research has highlighted the cytotoxic effects of this compound against several cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited moderate to strong cytotoxicity against human cancer cell lines such as SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cells. The mechanism involves the activation of procaspase-3, leading to apoptosis .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
SW620 (Colon)5.0Activation of caspase-3
PC-3 (Prostate)4.5Induction of apoptosis
NCI-H23 (Lung)6.0Cell cycle arrest in G1 phase

Neuroprotective Effects

The compound has shown potential neuroprotective effects in preclinical models. It appears to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function. Its piperazine structure may contribute to these effects by enhancing receptor binding affinity.

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it may reduce pro-inflammatory cytokine levels, thus demonstrating potential for treating inflammatory conditions.

Case Studies

  • Study on Antitumor Activity : A study conducted on various derivatives of piperazine revealed that compounds similar to this compound exhibited significant tumor growth inhibition in xenograft models . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Neuroprotection in Animal Models : In rodent models, administration of this compound resulted in improved cognitive function and reduced neurodegeneration markers following induced stress conditions .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C20H24N2O2/c1-24-19-9-7-17(8-10-19)15-20(23)22-13-11-21(12-14-22)16-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3

InChI Key

YQPUFPQQFMWFOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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